2-Cyclohexylpropanoic acid

CAS No.: 6051-13-4

Cat. No.: VC2480429

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6051-13-4 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | 2-cyclohexylpropanoic acid |

| Standard InChI | InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11) |

| Standard InChI Key | VRLUSLNMNQAPOH-UHFFFAOYSA-N |

| SMILES | CC(C1CCCCC1)C(=O)O |

| Canonical SMILES | CC(C1CCCCC1)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Structure

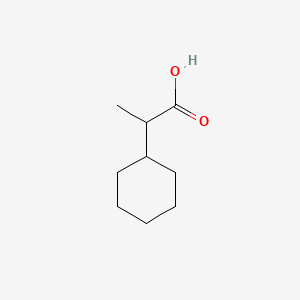

2-Cyclohexylpropanoic acid features a cyclohexane ring attached to the alpha carbon of a propanoic acid chain. The molecule contains a chiral center at the carbon where the cyclohexyl group and methyl group attach to the carboxylic acid functionality. This stereogenic center gives rise to two distinct stereoisomers - the (R) and (S) enantiomers .

The molecular structure can be represented in various formats:

| Structural Representation | Description |

|---|---|

| Molecular Formula | C₉H₁₆O₂ |

| SMILES Notation | CC(C1CCCCC1)C(=O)O |

| Basic Structural Features | Cyclohexane ring, chiral carbon, carboxylic acid group |

Physical and Chemical Properties

2-Cyclohexylpropanoic acid possesses physical and chemical properties consistent with medium-chain carboxylic acids modified with a cycloaliphatic substituent. The key properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 156.22 g/mol |

| Physical State | Not explicitly stated in sources, likely solid or viscous liquid at room temperature |

| Solubility | Likely soluble in organic solvents, limited water solubility |

| Functional Groups | Carboxylic acid (-COOH) |

| Chirality | Contains one stereogenic center |

As a carboxylic acid, the compound exhibits typical acidic properties, including the ability to donate a proton and form salts with bases .

Enantiomers: (R)- and (S)-2-Cyclohexylpropanoic Acid

The presence of a chiral center in 2-cyclohexylpropanoic acid results in two distinct stereoisomers: (R)-2-cyclohexylpropanoic acid and (S)-2-cyclohexylpropanoic acid. These enantiomers have identical physical properties but differ in their spatial arrangement and potentially in their biological activities.

The (R)-enantiomer is identified by CAS number 3451-36-3 and has been documented in chemical databases with recent updates as of April 5, 2025. It can be represented by the InChI key VRLUSLNMNQAPOH-SSDOTTSWSA-N .

The (S)-enantiomer is identified by CAS number 3527-63-7. While both enantiomers share the same molecular formula and weight, they differ in their three-dimensional structure and potentially in their interactions with biological systems or in synthetic applications .

Identification and Nomenclature

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

The compound should be handled in well-ventilated areas with appropriate personal protective equipment. Storage should follow standard protocols for irritant chemicals, including keeping containers tightly closed and away from incompatible materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume